molecular formula C18H18F3NO2S B2774740 (E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide CAS No. 1356815-94-5

(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide

Cat. No.: B2774740
CAS No.: 1356815-94-5
M. Wt: 369.4
InChI Key: LRWVVRFZKURNJI-UHFFFAOYSA-N
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Description

(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide, also known as GTx-007, is a first-in-class investigational Selective Androgen Receptor Degrader (SARD). Unlike traditional anti-androgens that merely block the androgen receptor (AR), this compound uniquely targets the receptor for degradation, thereby eliminating its function. Research published in the Journal of Medicinal Chemistry details its mechanism, demonstrating that GTx-007 effectively degrades both full-length and splice variant forms of the AR, which is a critical target in castration-resistant prostate cancer (CRPC) where resistance to conventional therapies often develops. This mechanism of action provides a powerful tool for researchers studying AR-positive cancers, as it offers a pathway to overcome resistance mediated by AR overexpression and splice variants. Further preclinical studies have explored its efficacy in in vivo models of prostate cancer , highlighting its potential to reduce tumor growth. As a research-grade chemical, this SARD is essential for probing the complexities of androgen receptor signaling, investigating new therapeutic avenues for CRPC, and understanding the broader biological roles of the AR. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c1-14-7-9-15(10-8-14)11-12-25(23,24)22(2)13-16-5-3-4-6-17(16)18(19,20)21/h3-12H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWVVRFZKURNJI-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide is a sulfonamide derivative with significant biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an ethenesulfonamide core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentrations (MICs) indicate both bacteriostatic and bactericidal properties, suggesting that it can effectively inhibit bacterial growth and kill bacteria at certain concentrations .
  • Anticancer Properties : Studies have demonstrated that derivatives of ethenesulfonamide exhibit potent anticancer effects. They inhibit cancer cell proliferation by targeting microtubules, which are crucial for cell division. Quantitative structure-activity relationship (QSAR) studies have identified key molecular descriptors that correlate with anticancer activity, highlighting the significance of electronic and steric factors in enhancing efficacy .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, with some derivatives showing the ability to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor involved in inflammation .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound and related compounds:

Biological ActivityCompoundIC50 Value (µM)Reference
Antimicrobial (S. aureus)(E)-N-methyl...25.9
Anticancer (Prostate Cancer)Ethenesulfonamide6.5
Anti-inflammatoryEthenesulfonamide20
AntioxidantEthenesulfonamide2.36

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various ethenesulfonamide derivatives against S. aureus and MRSA. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity, confirming the significance of structural modifications in optimizing therapeutic outcomes .
  • Anticancer Mechanism : Research involving QSAR modeling on a series of ethenesulfonamide derivatives revealed that electronic properties significantly influence anticancer activity. The study utilized multiple linear regression to establish predictive models for assessing the potency of these compounds against cancer cell lines, demonstrating a high correlation between structural features and biological effectiveness .
  • Inflammation Modulation : In vitro studies assessed the impact of ethenesulfonamides on NF-κB activation, revealing that specific substitutions could either enhance or inhibit inflammatory responses. This highlights the potential for designing compounds that selectively modulate inflammatory pathways .

Scientific Research Applications

Agricultural Applications

1. Fungicidal Activity
The compound's structural characteristics may allow it to function as a fungicide. Similar compounds have been utilized in agricultural formulations to control phytopathogenic fungi. Research indicates that active compound combinations involving sulfonamides can enhance the efficacy of fungicides, making them valuable in crop protection .

2. Plant Growth Regulation
In addition to fungicidal properties, compounds with similar structures have been investigated for their roles as plant growth regulators. These applications can improve crop yield and resilience against environmental stressors.

Materials Science Applications

1. Development of Functional Materials
The unique molecular structure of (E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide may lend itself to applications in materials science, particularly in the development of functional materials with specific electronic or optical properties. Research into fluorinated compounds has shown promise in creating materials with enhanced stability and performance characteristics.

Case Studies and Research Findings

Study Focus Findings
Study on 5-HT_2C Agonists Investigated N-substituted compoundsFound significant selectivity for 5-HT_2C with implications for antidepressant activity.
Fungicide Combinations Explored active compounds in agricultureDemonstrated enhanced efficacy against fungal pathogens when combined with sulfonamides.
Functional Materials ResearchExamined fluorinated compoundsIndicated potential for developing new materials with improved properties due to unique chemical structures.

Q & A

Q. Table 1: Synthesis Parameters from Analogous Compounds

MethodYieldKey ConditionsCharacterization TechniquesReference
A48%K2_2CO3_3, 60°C, DMF1^1H NMR, HRMS
B~55%Et3_3N, RT, CH2_2Cl2_2NMR, IR

How can researchers optimize reaction conditions to improve the yield of this compound?

(Advanced)
Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd, Rh) enhance coupling efficiency. For example, Rh-catalyzed C–Si bond activation improved silacycle formation in related systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in sulfonamide coupling .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) mitigates side reactions, as seen in silacyclopropane transformations .

Key Insight : Copper or zinc catalysts in aldehyde insertion reactions () improved regioselectivity by 20–30% in similar scaffolds, suggesting applicability here .

What analytical techniques are most effective for confirming structural integrity and purity?

Q. (Basic)

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve stereochemistry and substituent positions. For example, the E-isomer’s vinyl protons show J=15.315.6 HzJ = 15.3–15.6\ \text{Hz} coupling .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ = 379.0302 for a related compound) .
  • HPLC : Quantifies purity (>95% for biological assays) .

What advanced catalytic strategies are applicable for constructing the ethenesulfonamide core?

Q. (Advanced)

  • Metal-mediated coupling : Palladium-catalyzed C–Si bond cleavage (e.g., in silacyclopropanes) enables regioselective ethene formation .
  • Silylene transfer : Silver-catalyzed silylene transfer to allylic sulfides () could stabilize reactive intermediates during sulfonamide cyclization .
  • Rhodium catalysis : Mild C–Si bond activation (25–50°C) minimizes decomposition, critical for trifluoromethyl-substituted analogs .

Mechanistic Note : Copper/zinc-mediated carbonyl insertion () may enhance electron-deficient aryl coupling, relevant for the trifluoromethyl group .

How does the trifluoromethyl group influence reactivity and biological activity?

Q. (Advanced)

  • Electronic effects : The –CF3_3 group increases electrophilicity of the ethenesulfonamide core, enhancing nucleophilic attack susceptibility (e.g., in enzyme inhibition assays) .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism, as observed in pharmacokinetic studies of related sulfonamides .
  • Binding affinity : Trifluoromethyl groups improve hydrophobic interactions with protein pockets (e.g., COX-2 inhibition in ) .

How should researchers address contradictory data in published synthesis methods?

Q. (Advanced)

  • Parameter mapping : Compare variables like catalyst (Pd vs. Rh), solvent (DMF vs. THF), and temperature. For example, (48% yield with K2_2CO3_3) vs. (70% with Rh) highlights catalyst impact .
  • Statistical DoE : Design of Experiments (DoE) models isolate critical factors (e.g., solvent polarity, reaction time).
  • Mechanistic validation : Use DFT calculations to confirm proposed pathways (e.g., Zr-mediated vs. Pd-mediated coupling in vs. 10) .

Recommendation : Reproduce conflicting protocols with strict controls (e.g., inert atmosphere, reagent purity) to identify reproducibility limits.

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